1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-3-yl)thiourea
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Overview
Description
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA is a synthetic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a thiourea moiety
Preparation Methods
The synthesis of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chlorobenzyl group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazole derivative.
Formation of the thiourea moiety: The final step involves the reaction of the chlorobenzyl-pyrazole derivative with an isothiocyanate to form the thiourea moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the chlorobenzyl group, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation.
Comparison with Similar Compounds
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-PYRAZOL-3-YL)THIOUREA can be compared with other similar compounds, such as:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also contains a pyrazole ring and a chlorobenzyl group, but differs in its overall structure and specific functional groups.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: This compound has a different core structure but shares some functional groups with the target compound.
Properties
Molecular Formula |
C15H15ClN6S |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(1-methylpyrazol-3-yl)thiourea |
InChI |
InChI=1S/C15H15ClN6S/c1-21-7-6-14(20-21)19-15(23)18-13-8-17-22(10-13)9-11-2-4-12(16)5-3-11/h2-8,10H,9H2,1H3,(H2,18,19,20,23) |
InChI Key |
WIHKIPJNVLEZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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